molecular formula C22H24N6O B11319999 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine

Cat. No.: B11319999
M. Wt: 388.5 g/mol
InChI Key: LPSLUJIBAIQQKV-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENYL)-2-(1-PYRROLIDINYL)ETHYL]-N-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YLAMINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolo[3,4-a]phthalazine core, which is a fused ring system containing nitrogen atoms

Preparation Methods

The synthesis of N-[2-(4-METHOXYPHENYL)-2-(1-PYRROLIDINYL)ETHYL]-N-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YLAMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolo[3,4-a]phthalazine core, followed by the introduction of the pyrrolidinyl and methoxyphenyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

N-[2-(4-METHOXYPHENYL)-2-(1-PYRROLIDINYL)ETHYL]-N-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds or aromatic rings, leading to the formation of addition products.

Scientific Research Applications

N-[2-(4-METHOXYPHENYL)-2-(1-PYRROLIDINYL)ETHYL]-N-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YLAMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)-2-(1-PYRROLIDINYL)ETHYL]-N-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4-METHOXYPHENYL)-2-(1-PYRROLIDINYL)ETHYL]-N-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YLAMINE can be compared with other similar compounds, such as:

    Triazole derivatives: These compounds share the triazole ring system and may have similar biological activities and chemical properties.

    Phthalazine derivatives:

    Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and may have comparable chemical reactivity and biological effects.

The uniqueness of N-[2-(4-METHOXYPHENYL)-2-(1-PYRROLIDINYL)ETHYL]-N-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YLAMINE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C22H24N6O/c1-29-17-10-8-16(9-11-17)20(27-12-4-5-13-27)14-23-21-18-6-2-3-7-19(18)22-25-24-15-28(22)26-21/h2-3,6-11,15,20H,4-5,12-14H2,1H3,(H,23,26)

InChI Key

LPSLUJIBAIQQKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC2=NN3C=NN=C3C4=CC=CC=C42)N5CCCC5

Origin of Product

United States

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